Cas no 2680665-83-0 (4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid)

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoroacetamido substituent at the 2-position and a methyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance metabolic stability and bioavailability. The presence of fluorine atoms contributes to increased lipophilicity and potential binding affinity in target interactions. The trifluoroacetamido group offers reactivity for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined molecular structure ensures consistency in research applications, particularly in the development of bioactive molecules.
4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid structure
2680665-83-0 structure
商品名:4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
CAS番号:2680665-83-0
MF:C10H7F4NO3
メガワット:265.161096811295
CID:5646453
PubChem ID:165906507

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2680665-83-0
    • 4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
    • EN300-28281842
    • 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
    • インチ: 1S/C10H7F4NO3/c1-4-2-5(8(16)17)7(3-6(4)11)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17)
    • InChIKey: WQFREIFBGHGKJB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=C(C(=O)O)C=C1C)NC(C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 265.03620573g/mol
  • どういたいしつりょう: 265.03620573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 66.4Ų

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28281842-0.1g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
0.1g
$640.0 2025-03-19
Enamine
EN300-28281842-0.05g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
0.05g
$612.0 2025-03-19
Enamine
EN300-28281842-0.25g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
0.25g
$670.0 2025-03-19
Enamine
EN300-28281842-5g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0
5g
$2110.0 2023-09-09
Enamine
EN300-28281842-2.5g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
2.5g
$1428.0 2025-03-19
Enamine
EN300-28281842-5.0g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
5.0g
$2110.0 2025-03-19
Enamine
EN300-28281842-1.0g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
1.0g
$728.0 2025-03-19
Enamine
EN300-28281842-10g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0
10g
$3131.0 2023-09-09
Enamine
EN300-28281842-10.0g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
10.0g
$3131.0 2025-03-19
Enamine
EN300-28281842-0.5g
4-fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid
2680665-83-0 95.0%
0.5g
$699.0 2025-03-19

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid 関連文献

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acidに関する追加情報

Introduction to 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid (CAS No. 2680665-83-0)

4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid, identified by its CAS number 2680665-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its structural incorporation of fluorine and trifluoroacetamide functional groups. The presence of these substituents not only enhances its chemical reactivity but also contributes to its potential biological activity, making it a valuable scaffold for drug discovery and development.

The molecular structure of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid consists of a benzene ring substituted with a fluoro group at the 4-position, a methyl group at the 5-position, and a trifluoroacetamide moiety at the 2-position. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The trifluoroacetamide group, in particular, is known for its ability to modulate enzyme activity and receptor binding, making it a common feature in many pharmacologically active compounds.

In recent years, there has been a growing interest in fluorinated benzoic acid derivatives due to their enhanced metabolic stability and improved bioavailability. The fluorine atom at the 4-position of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid is particularly significant, as it can influence the molecule's lipophilicity and binding affinity. This property has been leveraged in the design of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and pain signaling. The trifluoroacetamide moiety, in particular, has been shown to enhance the binding affinity of these inhibitors to their target enzymes, leading to more potent and selective therapeutic outcomes.

Recent studies have also explored the antimicrobial properties of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid and its derivatives. The combination of fluoro and methyl substituents on the benzene ring has been found to disrupt bacterial cell membranes and inhibit key metabolic pathways. This has opened up new avenues for developing antibiotics that can overcome existing resistance mechanisms. The compound's ability to interact with bacterial enzymes and receptors suggests that it could be effective against a broad spectrum of pathogens.

The synthesis of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into aromatic rings is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The synthesis of the trifluoroacetamide group often involves reactions with trifluoroacetic anhydride or other trifluorinated carboxylic acid derivatives. These synthetic strategies highlight the compound's complexity but also underscore its synthetic accessibility for further derivatization.

In terms of pharmaceutical applications, 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid has been investigated as a potential lead compound for treating neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The fluorine substituent's ability to modulate receptor affinity has been particularly noted in these studies, suggesting that further optimization could yield highly effective treatments.

The role of computational chemistry in understanding the behavior of 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into how this compound interacts with biological targets at an atomic level. These studies have not only helped refine synthetic strategies but also guided the design of more potent derivatives with improved pharmacokinetic profiles.

Looking ahead, the future prospects for 4-Fluoro-5-methyl-2-(trifluoroacetamido)benzoic acid are promising, with ongoing research aimed at expanding its applications in drug discovery. Innovations in synthetic chemistry and biotechnology are expected to unlock new possibilities for utilizing this compound as a building block for next-generation therapeutics. As our understanding of molecular interactions continues to evolve, so too will the potential applications of this versatile benzoic acid derivative.

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